5-(Chloromethyl)benzene-1,3-diol
Description
The Benzene-1,3-diol Scaffold: A Privileged Structure
Functionalized benzene-1,3-diol scaffolds, also known as resorcinol (B1680541) derivatives, are of paramount importance in organic synthesis. The two hydroxyl groups on the aromatic ring are electron-donating, which activates the ring towards electrophilic substitution reactions. This inherent reactivity allows for the introduction of a wide array of functional groups, making resorcinols versatile starting materials.
Furthermore, the benzene-1,3-diol motif is a core structure in numerous natural products and biologically active compounds. Its presence is often associated with antioxidant, antimicrobial, and enzyme-inhibitory properties. researchgate.net Consequently, synthetic routes that utilize functionalized resorcinol derivatives are crucial for the development of new pharmaceuticals and agrochemicals. The ability to selectively modify the resorcinol ring is a key strategy in medicinal chemistry for creating libraries of compounds with diverse biological activities. researchgate.netnih.gov
Chloromethylated Aromatics: Reactive Intermediates for Molecular Elaboration
Chloromethylated aromatic compounds are highly valued as synthetic intermediates due to the reactivity of the chloromethyl group (-CH₂Cl). thieme-connect.deorganicreactions.org This functional group serves as an excellent electrophilic site, readily participating in nucleophilic substitution reactions. The chlorine atom is a good leaving group, facilitating the introduction of various functionalities such as hydroxyls, cyanides, amines, and thiols. sciencemadness.org
This versatility makes chloromethylated aromatics powerful tools for constructing more complex molecules. thieme-connect.de The process, known as chloromethylation, is a fundamental transformation in organic synthesis, often employed as a key step in the preparation of pharmaceuticals, polymers, and dyes. dur.ac.ukresearchgate.net The reaction typically involves treating an aromatic compound with formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride. sciencemadness.org
Research Trajectories for 5-(Chloromethyl)benzene-1,3-diol
The compound this compound uniquely combines the attributes of both the resorcinol scaffold and a chloromethylated aromatic. This dual functionality opens up diverse avenues for research and application. The hydroxyl groups activate the ring for further substitutions, while the chloromethyl group provides a reactive handle for subsequent chemical modifications.
Current and future research involving this compound is likely to focus on several key areas:
Synthesis of Novel Heterocycles: The compound can serve as a precursor for the synthesis of complex heterocyclic systems by exploiting the reactivity of both the phenolic hydroxyls and the chloromethyl group.
Development of Bioactive Molecules: Its structural similarity to biologically active resorcinol derivatives makes it an attractive starting material for the synthesis of new potential therapeutic agents. Researchers can modify the chloromethyl group to introduce pharmacologically relevant moieties.
Materials Science: The ability of this compound to undergo polymerization or be grafted onto other materials makes it a candidate for the development of new functional polymers and materials with tailored properties.
Diversity-Oriented Synthesis: The compound is an ideal building block for diversity-oriented synthesis, a strategy aimed at creating large collections of structurally diverse molecules for high-throughput screening. nih.gov The orthogonal reactivity of its functional groups allows for the rapid generation of a wide range of derivatives.
The strategic placement of the chloromethyl group on the resorcinol ring provides a synthetically advantageous platform for creating a new generation of complex organic molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7ClO2 |
|---|---|
Molecular Weight |
158.58 g/mol |
IUPAC Name |
5-(chloromethyl)benzene-1,3-diol |
InChI |
InChI=1S/C7H7ClO2/c8-4-5-1-6(9)3-7(10)2-5/h1-3,9-10H,4H2 |
InChI Key |
PBOLGMKQAMWAFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1O)O)CCl |
Origin of Product |
United States |
Historical Development and Foundational Research of Chloromethylated Resorcinols
Early Synthetic Investigations of Chloromethylation Reactions of Benzene-1,3-diols
The groundwork for the synthesis of 5-(chloromethyl)benzene-1,3-diol was laid by the discovery of the Blanc chloromethylation reaction in 1923 by the French chemist Gustave Louis Blanc. wikipedia.org This reaction provided a general method for introducing a chloromethyl group (-CH₂Cl) onto an aromatic ring using formaldehyde (B43269) and hydrogen chloride, typically with a Lewis acid catalyst like zinc chloride. wikipedia.orgalfa-chemistry.comlibretexts.org
The mechanism of the Blanc reaction involves the acid-catalyzed activation of formaldehyde, rendering its carbon atom highly electrophilic. wikipedia.orglibretexts.org This electrophile is then attacked by the electron-rich aromatic ring of benzene-1,3-diol (resorcinol), leading to the formation of a benzyl (B1604629) alcohol intermediate. Under the acidic reaction conditions, this alcohol is rapidly converted to the corresponding chloromethyl derivative. wikipedia.org
However, the high reactivity of resorcinol (B1680541) presented a significant challenge in early synthetic efforts. As a highly activated arene, it is prone to further electrophilic attack, often leading to the formation of diarylmethane side products and polymeric materials, such as resorcinol-formaldehyde resins. wikipedia.org Achieving selective mono-chloromethylation to produce this compound required careful control of reaction conditions.
Evolution of Methodologies for Directed Functionalization of Aromatic Diols
The challenges associated with the direct chloromethylation of resorcinol spurred the development of more refined methodologies for the selective functionalization of aromatic diols. These methods aim to control the regioselectivity and minimize the formation of byproducts.
One approach involves the use of protecting groups for the hydroxyl functions of resorcinol. By temporarily masking the hydroxyl groups, their activating influence is diminished, allowing for more controlled electrophilic substitution on the aromatic ring. Subsequent deprotection then reveals the desired diol.
Another strategy focuses on the use of milder chloromethylating agents and optimized catalytic systems. For instance, the use of chloromethyl methyl ether (MOMCl) has been explored as an alternative to the traditional formaldehyde/HCl system. wikipedia.org Furthermore, research into various Lewis acid catalysts has sought to enhance the selectivity of the chloromethylation reaction for phenols and their derivatives.
The development of methods for the synthesis of related compounds, such as 3,5-dihydroxybenzyl alcohol, has also contributed to the toolkit for functionalizing the resorcinol core. chemicalbook.comnih.govsigmaaldrich.com These synthetic routes often involve the reduction of a carboxylic acid or ester at the 5-position, providing an alternative pathway to a functionalized side chain that can be subsequently converted to a chloromethyl group if desired.
Landmark Contributions to the Understanding of this compound Derivatives
While a singular "landmark" paper for the initial synthesis of this compound is not readily apparent from early literature, the collective body of work on the Blanc reaction and the functionalization of phenols represents the foundational contribution. The significance of this compound lies primarily in its utility as a versatile intermediate for the synthesis of a diverse range of derivatives.
Research has demonstrated that the chloromethyl group is a reactive handle that can be readily transformed into a variety of other functional groups through nucleophilic substitution reactions. This has enabled the synthesis of numerous resorcinol derivatives with tailored properties for applications in medicinal chemistry, materials science, and as analytical reagents. For example, the reaction of this compound with amines, thiols, or alkoxides allows for the introduction of nitrogen, sulfur, or oxygen-containing side chains, respectively.
The development of synthetic routes to 5-substituted resorcinols, including 5-alkylresorcinols, has further highlighted the importance of controlling the functionalization at the 5-position of the resorcinol ring. nih.govnih.gov These studies, while not always starting from this compound, have contributed to a deeper understanding of the reactivity and synthetic potential of this class of compounds.
Data Tables
Table 1: Key Synthetic Reactions
| Reaction Name | Reagents | Substrate | Product | Key Features |
| Blanc Chloromethylation | Formaldehyde (CH₂O), Hydrogen Chloride (HCl), Zinc Chloride (ZnCl₂) | Benzene-1,3-diol (Resorcinol) | This compound | Introduces a chloromethyl group to an aromatic ring. Can lead to polysubstitution with highly activated substrates like resorcinol. wikipedia.orgalfa-chemistry.comlibretexts.org |
| Nucleophilic Substitution | Nucleophile (e.g., R-NH₂, R-SH, R-O⁻) | This compound | 5-(Substituted methyl)benzene-1,3-diol | Versatile method for introducing a wide range of functional groups by displacing the chloride. |
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇ClO₂ |
| Molecular Weight | 158.58 g/mol |
| IUPAC Name | This compound |
| Synonyms | 3,5-Dihydroxybenzyl chloride, 5-(Chloromethyl)resorcinol |
| CAS Number | 123386-30-1 |
Advanced Synthetic Strategies for 5 Chloromethyl Benzene 1,3 Diol and Its Structural Congeners
Regioselective Chloromethylation Methodologies for Benzene-1,3-diol
The direct introduction of a chloromethyl group onto a benzene-1,3-diol (resorcinol) ring via electrophilic aromatic substitution is a theoretically straightforward approach. However, the practical application is complicated by the high reactivity of the resorcinol (B1680541) nucleus and the directing effects of the hydroxyl groups.
Exploration of Reaction Conditions and Catalyst Systems for Selective Substitution
The hydroxyl groups of benzene-1,3-diol are strongly activating and ortho, para-directing. Consequently, electrophilic attack is overwhelmingly favored at the 2-, 4-, and 6-positions, which are electronically enriched. The 5-position is electronically disfavored for substitution. Direct chloromethylation of resorcinol, therefore, does not typically yield the 5-substituted isomer as the major product. Instead, it leads to compounds like 4-(chloromethyl)benzene-1,3-diol (B13593122) and 2-(chloromethyl)benzene-1,3-diol. smolecule.com
Standard chloromethylation conditions involve reagents like formaldehyde (B43269) and hydrochloric acid or paraformaldehyde in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). smolecule.com These reactions are often conducted at moderate temperatures, for instance, 40–60°C, to control the reaction rate. The mechanism involves the in-situ formation of a highly reactive electrophile, the hydroxymethyl cation (HOCH₂⁺) or a related species, which is then attacked by the electron-rich aromatic ring. Lewis acids like ZnCl₂ can enhance regioselectivity in some aromatic systems by coordinating with the reactants and stabilizing transition states during the electrophilic attack. smolecule.com However, for a highly activated system like resorcinol, overcoming the inherent ortho, para-directing influence to achieve substitution at the 5-position remains a formidable challenge.
Minimization of Polysubstitution and Isomeric Byproducts
A primary issue in the chloromethylation of resorcinol is the propensity for polysubstitution due to the high nucleophilicity of the ring. Once the first electrophilic substitution occurs, the ring remains highly activated and can undergo further reaction, leading to di- and tri-substituted byproducts.
To control the reaction and improve selectivity for monosubstitution, several strategies can be employed:
Stoichiometric Control: Carefully controlling the molar ratio of the chloromethylating agent to resorcinol can favor monosubstitution.
Protecting Groups: A common strategy to direct substitution is the use of protecting groups. Acetylation of the hydroxyl groups to form resorcinol diacetate moderates the activating effect and can alter the regiochemical outcome of subsequent reactions. After the desired substitution, the acetyl groups can be removed via hydrolysis under basic conditions to regenerate the diol. smolecule.com
Despite these measures, the formation of isomeric byproducts, particularly the 4- and 2-isomers, remains a significant issue in the direct chloromethylation approach to synthesizing the 5-isomer. This has led chemists to explore more controlled, multi-step synthetic routes.
Alternative Synthetic Routes and Precursor Transformations
Given the challenges of regioselectivity in direct chloromethylation, alternative synthetic pathways that build the desired substitution pattern in a controlled, stepwise manner are generally preferred for the synthesis of 5-(Chloromethyl)benzene-1,3-diol.
Derivatization from Related Functionalized Benzene (B151609) Derivatives
A highly effective and regiochemically unambiguous route starts from a precursor that already possesses the correct 1,3,5-substitution pattern. 3,5-Dihydroxybenzoic acid is an ideal starting material. The synthesis proceeds through two key transformations:
Reduction of the Carboxylic Acid: The carboxyl group is selectively reduced to a primary alcohol, yielding 3,5-dihydroxybenzyl alcohol. This reduction can be accomplished using various reducing agents, such as lithium aluminium hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (B95107) (THF).
Conversion of the Alcohol to a Chloride: The resulting benzylic alcohol is then converted to the target benzyl (B1604629) chloride. This is a standard transformation that can be achieved using chlorinating agents like thionyl chloride (SOCl₂) or by reaction with concentrated hydrochloric acid.
This method ensures the chloromethyl group is placed exclusively at the 5-position, completely avoiding the formation of other isomers.
An analogous strategy involves starting with 5-(bromomethyl)benzene-1,3-diol, which can also be synthesized from 3,5-dihydroxybenzoic acid. chemicalbook.com A subsequent halogen exchange reaction (Finkelstein reaction) could then be used to convert the bromo- a to the desired chloro-derivative.
The following table summarizes a common multi-step approach from 3,5-dihydroxybenzoic acid.
Table 1: Multi-step Synthesis of this compound
| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | 3,5-Dihydroxybenzoic acid | LiAlH₄ in THF | 3,5-Dihydroxybenzyl alcohol | Reduction of carboxylic acid to primary alcohol |
| 2 | 3,5-Dihydroxybenzyl alcohol | SOCl₂ or conc. HCl | This compound | Conversion of benzylic alcohol to benzyl chloride |
Multistep Synthesis Approaches to Achieve Defined Architectures
The use of a multistep synthesis, as outlined above, exemplifies a strategy to achieve a precisely defined molecular architecture. By building the molecule from a precursor with established regiochemistry, the ambiguity and byproduct formation associated with direct electrophilic substitution on a highly activated ring are circumvented. This approach offers superior control and generally results in higher purity of the final product, which is often crucial for subsequent applications in areas like pharmaceutical synthesis. The synthesis starting from 1,3,5-tris(bromomethyl)benzene (B90972) through a series of transformations including nucleophilic substitution and hydrolysis could also be envisioned as a pathway to construct the core diol structure, although this is a more complex route. rsc.org
Sustainable and Green Chemistry Aspects in Synthesis Development
Modern synthetic chemistry places increasing emphasis on developing processes that are not only efficient but also environmentally benign. In the context of synthesizing this compound, several green chemistry principles can be applied.
A key concern in traditional chloromethylation is the use of hazardous reagents. For instance, chloromethyl methyl ether (CMME), sometimes used as a chloromethylating agent, is a potent carcinogen. smolecule.com Modern approaches favor the in-situ generation of the electrophile from less toxic precursors like paraformaldehyde and hydrogen chloride. google.com
Recent advancements in synthetic methodology offer greener alternatives. For example, visible-light-driven, metal-free chlorination reactions have been developed for the α-chlorination of alkylaromatics. unica.it These methods often use safer chlorine sources, such as N-chlorosuccinimide (NCS), and proceed under mild conditions, reducing energy consumption and avoiding the use of toxic heavy metal catalysts. unica.it While not yet specifically reported for this compound, these principles point toward future sustainable synthetic routes.
Furthermore, patented processes for chloromethylation now often focus on being "environmentally friendly" by optimizing reaction conditions to maximize yield and minimize waste streams, for example, by using continuous flow reactors. smolecule.comgoogle.com
Table 2: Comparison of Synthetic Approaches
| Feature | Traditional Chloromethylation | Multi-step Synthesis | Emerging Green Methods |
|---|---|---|---|
| Starting Material | Benzene-1,3-diol (Resorcinol) | 3,5-Dihydroxybenzoic acid | Various |
| Regioselectivity | Poor for 5-isomer; mixture of 2-, 4-, and 6-isomers | Excellent; exclusively 5-isomer | Potentially high, depends on method |
| Key Reagents | Formaldehyde/HCl, CMME, ZnCl₂ | LiAlH₄, SOCl₂ | Light, photocatalysts, NCS |
| Byproducts | Isomeric and polysubstituted compounds | Minimal | Minimal, high atom economy |
| Sustainability | Often uses hazardous reagents (e.g., CMME) | Uses stoichiometric strong reagents (LiAlH₄, SOCl₂) | Aims to use catalytic, non-toxic reagents and mild conditions |
Solid-Phase Synthesis and Combinatorial Chemistry Approaches for Libraries of Analogs
The principles of combinatorial chemistry, which involve the systematic and repetitive covalent connection of a set of different "building blocks" to a central scaffold, are highly applicable to the generation of libraries of analogs based on the this compound framework. nih.govwikipedia.org This powerful technology allows for the rapid synthesis of a large number of structurally related compounds, which can then be screened for their biological or material properties. nih.gov Solid-phase synthesis, in particular, offers significant advantages for combinatorial approaches, including simplified purification and the ability to drive reactions to completion using excess reagents.
The general strategy for the solid-phase synthesis of a library of this compound analogs would involve the immobilization of a resorcinol-based scaffold onto a solid support, followed by a series of chemical modifications. The chloromethyl group or the phenolic hydroxyl groups can serve as handles for diversification.
Immobilization Strategies:
The initial step in the solid-phase synthesis is the attachment of the resorcinol scaffold to a solid support, typically a polymeric resin. The choice of resin and linker is crucial and depends on the subsequent reaction conditions and the desired cleavage strategy.
| Resin Type | Linker Type | Attachment Point on Resorcinol | Cleavage Condition |
| Polystyrene (e.g., Merrifield resin) | Ether Linker | One of the hydroxyl groups | Strong acid (e.g., HF, TFMSA) |
| Polyethylene glycol (PEG) grafted resin (e.g., TentaGel) | Trityl or Rink Amide Linker | One of the hydroxyl groups | Mildly acidic (e.g., TFA) |
| Wang Resin | Ester Linker | Carboxylated resorcinol derivative | Acidic (e.g., TFA) |
Combinatorial Library Generation:
Once the resorcinol scaffold is anchored to the solid support, a library of analogs can be generated by reacting the immobilized intermediate with a diverse set of building blocks. The reactivity of the hydroxyl groups and the chloromethyl group allows for a variety of chemical transformations.
Diversification via Hydroxyl Groups:
The phenolic hydroxyl groups of the resin-bound resorcinol can be functionalized through various reactions, including:
Etherification: Reaction with a library of alkyl halides or tosylates in the presence of a base to generate a series of ether derivatives.
Esterification: Acylation with a diverse set of carboxylic acids, acid chlorides, or anhydrides to produce an ester library.
Mitsunobu Reaction: Reaction with a variety of alcohols under Mitsunobu conditions to introduce a wide range of substituents.
Diversification via the Chloromethyl Group:
The chloromethyl group is a versatile electrophilic handle that can be subjected to nucleophilic substitution reactions with a library of nucleophiles, such as:
Amines: Reaction with primary and secondary amines to generate a library of benzylic amines.
Thiols: Reaction with thiols to produce a series of thioethers.
Carboxylates: Reaction with carboxylate salts to yield benzylic esters.
Azides: Introduction of an azide (B81097) group, which can be further functionalized via click chemistry or reduced to a primary amine.
A hypothetical combinatorial library synthesis starting from a resin-bound resorcinol is outlined below:
| Step | Reaction | Reagents (Examples of Building Blocks) | Resulting Functional Group |
| 1 | Immobilization | Resorcinol, Wang Resin, DCC, DMAP | Resin-bound Resorcinol (Ester Linkage) |
| 2a | Etherification of one OH group | R¹-Br (e.g., Ethyl bromide, Propyl bromide, Benzyl bromide), Base (e.g., NaH) | R¹-O- |
| 2b | Esterification of the other OH group | R²-COOH (e.g., Acetic acid, Benzoic acid, Phenylacetic acid), DCC, DMAP | R²-COO- |
| 3 | Nucleophilic substitution of the chloromethyl group | Nu-H (e.g., Morpholine, Piperidine, Sodium thiophenoxide) | -CH₂-Nu |
| 4 | Cleavage from resin | Trifluoroacetic acid (TFA) | Free library of trisubstituted resorcinol analogs |
This combinatorial approach, often termed "libraries from libraries," allows for the rapid generation of a vast number of unique compounds from a common scaffold. nih.govfiu.edu The resulting libraries can then be screened in high-throughput assays to identify compounds with desired properties. While direct examples of large combinatorial libraries based specifically on this compound are not extensively reported in the reviewed literature, the synthetic principles are well-established within the field of medicinal and materials chemistry. rsc.orgjmchemsci.comjmchemsci.com The structural motif of resorcinol is present in numerous natural and synthetic compounds, making its derivatives attractive targets for combinatorial library synthesis. jmchemsci.comjmchemsci.comwikipedia.org
Mechanistic Insights into the Reactivity and Transformations of 5 Chloromethyl Benzene 1,3 Diol
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The chloromethyl group provides a reactive site for nucleophilic substitution, where the chlorine atom is replaced by a variety of nucleophiles. This reactivity is characteristic of benzylic halides.
Kinetics and Thermodynamics of Substitution Reactions
While specific, empirically determined kinetic data for 5-(chloromethyl)benzene-1,3-diol are not extensively documented in publicly available literature, the mechanism of its nucleophilic substitution can be reliably predicted from established principles of physical organic chemistry. The reaction is expected to proceed readily through a unimolecular nucleophilic substitution (SN1) mechanism.
The key to this reactivity lies in the stability of the carbocation intermediate formed during the reaction. The rate-determining step is the spontaneous dissociation of the chloride ion (Cl⁻) from the benzylic carbon. This generates a secondary benzylic carbocation. The stability of this carbocation is significantly enhanced by two factors:
Resonance with the Benzene (B151609) Ring: The positive charge can be delocalized across the aromatic π-system.
Mesomeric Effect of Hydroxyl Groups: The two hydroxyl groups at the meta positions (C3 and C5) are powerful electron-donating groups through resonance (+R effect). Their lone pairs of electrons can be delocalized into the ring, further stabilizing the positive charge on the benzylic carbon.
This high degree of stabilization lowers the activation energy for the formation of the carbocation, making the SN1 pathway highly favorable. The mechanism proceeds in two steps:
Formation of a Carbocation (slow, rate-determining): The C-Cl bond breaks heterolytically to form a resonance-stabilized 3,5-dihydroxybenzyl carbocation and a chloride ion.
Nucleophilic Attack (fast): A nucleophile rapidly attacks the electrophilic carbocation to form the final substitution product.
Due to the formation of a planar carbocation intermediate, if the reaction were to occur at a chiral center, it would likely result in a racemic mixture of products.
Exploration of Diverse Nucleophiles and Reaction Conditions
The high reactivity of the 3,5-dihydroxybenzyl moiety allows for substitution with a wide range of nucleophiles under relatively mild conditions.
Nitrogen Nucleophiles: Reactions with nitrogen-based nucleophiles are common. For instance, ammonolysis using excess ammonia (B1221849) can produce the corresponding primary amine, 3,5-dihydroxybenzylamine (B1626268) askfilo.com. Similarly, primary and secondary amines can be used to synthesize secondary and tertiary amines, respectively libretexts.orgyoutube.com.
Oxygen Nucleophiles: Oxygen nucleophiles readily react to form ethers and alcohols. Hydrolysis, involving water as the nucleophile, yields 3,5-dihydroxybenzyl alcohol chemicalbook.comsigmaaldrich.com. The Williamson ether synthesis, reacting the compound with an alkoxide or phenoxide, can be employed to form various ethers.
Sulfur Nucleophiles: Thiols and their conjugate bases, thiolates, are potent nucleophiles that can displace the chloride to form thioethers (sulfides) researchgate.netnih.gov. These reactions are typically efficient due to the high nucleophilicity of sulfur.
Carbon Nucleophiles: New carbon-carbon bonds can be formed using carbon-based nucleophiles. Reagents like cyanide salts can introduce a nitrile group. Organometallic reagents, such as Grignard reagents (R-MgBr) or organocuprates (R₂CuLi), can also be used, although care must be taken to account for the acidic phenolic protons, which would need to be protected or accounted for with excess reagent. Barbier-type reactions offer a milder alternative for certain C-C bond formations uni-saarland.de.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile Class | Example Nucleophile | Reagent Example | Product Type |
|---|---|---|---|
| Nitrogen | Ammonia | NH₃ | Primary Amine |
| Primary Amine | R-NH₂ | Secondary Amine | |
| Oxygen | Water | H₂O | Alcohol |
| Alkoxide | R-O⁻Na⁺ | Ether | |
| Sulfur | Thiolate | R-S⁻Na⁺ | Thioether |
| Carbon | Cyanide | NaCN | Nitrile |
Transformations Involving the Hydroxyl Groups of the Benzene-1,3-diol Core
The two phenolic hydroxyl groups are key functional centers, capable of undergoing both nucleophilic and electrophilic modifications.
Electrophilic and Nucleophilic Modifications of Hydroxyl Functionalities
The oxygen atoms of the hydroxyl groups possess lone pairs, making them nucleophilic. They can attack various electrophiles to form esters and ethers.
Esterification: Phenolic hydroxyl groups react with acyl chlorides or acid anhydrides to form esters. For example, reacting this compound with an acyl chloride like 3,5-dinitrobenzoyl chloride in the presence of a base (e.g., pyridine) would yield the corresponding diester nih.gov.
Etherification: To form ethers, the hydroxyl groups are typically first deprotonated using a base (e.g., sodium hydroxide (B78521) or potassium carbonate) to generate the more potent phenoxide nucleophiles. These phenoxides can then react with an alkyl halide (e.g., methyl iodide) in a Williamson ether synthesis to produce the corresponding di-ether.
Catalytic Oxidation and Reduction Pathways
The resorcinol (B1680541) core of the molecule can be subjected to catalytic oxidation and reduction, which primarily affects the aromatic ring.
Catalytic Oxidation: The electron-rich resorcinol ring is susceptible to oxidation. Catalytic systems, such as those employing manganese dioxide (MnO₂), can oxidize resorcinol derivatives youtube.com. Electrochemical methods have also been shown to oxidize resorcinol, a process that typically involves an initial one-electron transfer to form a radical species that can then polymerize nih.gov. The specific products depend heavily on the oxidant and reaction conditions.
Catalytic Reduction: The aromatic ring can be reduced via catalytic hydrogenation. Using catalysts such as Raney Nickel or other nickel-based systems under high pressure of hydrogen gas, the benzene ring is converted into a cyclohexane (B81311) ring organic-chemistry.org. This transformation would convert this compound into 5-(chloromethyl)cyclohexane-1,3-diol.
Table 2: Summary of Hydroxyl Group and Ring Transformations
| Transformation | Reagent(s) | Functional Group Formed |
|---|---|---|
| Esterification | Acyl Chloride (RCOCl), Base | Ester (-O-C=O)R |
Electrophilic Aromatic Substitution Patterns and Mechanisms
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effects of the two hydroxyl groups. The general mechanism for EAS involves the attack of the electron-rich aromatic ring on a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A base then removes a proton from the site of attack, restoring the aromaticity of the ring nih.govyoutube.com.
The regioselectivity of the substitution (i.e., where the electrophile attacks) is determined by the existing substituents on the ring.
-OH groups: These are strongly activating, ortho-, para-directing groups due to their ability to donate electron density via resonance (+R effect).
-CH₂Cl group: This group is weakly deactivating via induction (-I effect) but is considered an ortho-, para-director.
The directing influence of the two hydroxyl groups is overwhelmingly dominant. They strongly activate the positions ortho and para to themselves. In this compound, this leads to three highly activated positions for electrophilic attack: C2, C4, and C6.
C2-position: This position is ortho to both hydroxyl groups, making it exceptionally electron-rich.
C4 and C6-positions: These positions are ortho to one hydroxyl group and para to the other, also resulting in significant activation.
Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions will occur predominantly at these three sites. For example, a mild nitration reaction would be expected to yield a mixture of 2-nitro-, 4-nitro-, and 6-nitro-5-(chloromethyl)benzene-1,3-diol. Due to steric hindrance from the adjacent chloromethyl group, substitution at C4 and C6 might be favored over substitution at C2 in some cases.
Rearrangement Reactions and Cyclization Pathways of Derivatives
Derivatives of this compound are prone to undergo a variety of rearrangement and cyclization reactions, leading to the formation of diverse heterocyclic structures. These transformations are often driven by the high reactivity of the benzylic chloride and the nucleophilicity of the phenolic hydroxyl groups or other introduced functionalities.
One of the prominent cyclization pathways for derivatives of this compound is the intramolecular etherification to form chromane (B1220400) derivatives. For instance, if one of the phenolic hydroxyl groups is alkylated with a suitable alkenyl chain, an intramolecular Williamson ether synthesis can be initiated. This reaction typically proceeds via an S\textsubscript{N}2 mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. The stereoselectivity of such reactions can be high, leading to specific diastereomers of the resulting chromane. acs.org The formation of a six-membered ring is generally favored in these cyclizations.
Another significant cyclization pathway involves the formation of benzofuran (B130515) derivatives. This can be achieved by introducing a two-carbon unit at one of the phenolic oxygens, followed by an intramolecular cyclization. For example, palladium-catalyzed intramolecular C-O bond formation is a common strategy. mdpi.com The mechanism often involves the oxidative addition of the aryl halide (or triflate) to the palladium(0) catalyst, followed by intramolecular insertion of an alkene or alkyne and reductive elimination to furnish the benzofuran ring system. nih.gov Acid-catalyzed dehydration of an ortho-hydroxybenzyl ketone derivative can also lead to benzofuran formation. researchgate.net
Intramolecular Friedel-Crafts-type reactions represent another class of cyclizations. When a suitable electrophilic side chain is attached to the this compound core, the electron-rich aromatic ring can act as a nucleophile to attack the electrophilic center, leading to the formation of a new ring. These reactions are typically catalyzed by Lewis acids and are most successful in forming five- and six-membered rings. masterorganicchemistry.com Carbocation rearrangements are a potential side reaction in Friedel-Crafts alkylations, which can lead to a mixture of products if not carefully controlled. masterorganicchemistry.comlibretexts.org
The table below summarizes some of the key cyclization reactions observed for derivatives of phenolic compounds, which are analogous to the potential reactivity of this compound derivatives.
| Starting Material Type | Reaction Type | Product Type | Key Mechanistic Feature |
| Phenol (B47542) with alkenyl side chain | Intramolecular Williamson Ether Synthesis | Chromane | S\textsubscript{N}2 attack of phenoxide on an electrophilic carbon |
| o-Alkenylphenol derivative | Oxidative Cyclization | Benzofuran | Palladium-catalyzed intramolecular C-O bond formation |
| Phenol with electrophilic side chain | Intramolecular Friedel-Crafts Alkylation | Fused Carbocycle | Lewis acid-catalyzed electrophilic aromatic substitution |
| o-Alkynylphenol derivative | Cyclization | Benzofuran | Metal-catalyzed (e.g., Au, Cu, Rh) or acid-catalyzed intramolecular addition of the hydroxyl group to the alkyne |
Theoretical and Computational Investigations of 5 Chloromethyl Benzene 1,3 Diol Systems
Electronic Structure and Molecular Orbital Analysis
The electronic structure of 5-(chloromethyl)benzene-1,3-diol is dictated by the interplay of its constituent functional groups: two hydroxyl (-OH) groups and a chloromethyl (-CH₂Cl) group attached to a benzene (B151609) ring. The hydroxyl groups are strong activating groups, donating electron density to the aromatic ring through resonance, while the chloromethyl group is generally considered to be weakly deactivating due to the inductive effect of the chlorine atom. patsnap.comcarewellpharma.in
Computational analysis, particularly through methods like Density Functional Theory (DFT), can elucidate the distribution of electron density and map the molecular orbitals. karazin.ua The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In phenolic compounds, the HOMO is typically a π-orbital associated with the benzene ring and the oxygen lone pairs. researchgate.netresearchgate.net For this compound, the HOMO is expected to have significant electron density at the ortho and para positions relative to the hydroxyl groups, making these sites susceptible to electrophilic attack. The LUMO is likely to be a π* antibonding orbital of the benzene ring, but the presence of the chloromethyl group introduces a low-lying σ* orbital associated with the C-Cl bond, which is crucial for its reactivity in nucleophilic substitution reactions. vynova-group.com
Conformational Landscapes and Tautomerism Studies
The flexibility of the hydroxyl and chloromethyl groups allows this compound to adopt various conformations. The primary degrees of freedom are the rotation around the C-O bonds of the hydroxyl groups and the C-C bond of the chloromethyl substituent. Computational methods can map the potential energy surface to identify stable conformers and the energy barriers between them. The orientation of the -OH and -CH₂Cl groups relative to the benzene ring can influence intermolecular interactions, such as hydrogen bonding, which has been studied in similar molecules like resorcinol (B1680541) and substituted N-phenylthiourea derivatives. nih.govroyalsocietypublishing.org
Furthermore, the resorcinol moiety introduces the possibility of keto-enol tautomerism. youtube.comyoutube.com Although the aromatic diol form is overwhelmingly stable, computational studies can explore the energy of the keto tautomers (cyclohexenedione derivatives). The presence of substituents can influence the relative stability of these tautomers. nih.gov While significant populations of keto forms are not expected under normal conditions for resorcinol itself, understanding their potential formation and energetics is crucial for a complete picture of the compound's chemical behavior, especially under specific reaction conditions or in enzymatic environments. youtube.com
| Compound | Tautomeric Form | Relative Energy (kJ/mol) | Computational Method |
|---|---|---|---|
| Isocytosine (Guanine fragment) | Enol Tautomer | ~20 | DFT nih.gov |
| Isocytosine (Guanine fragment) | Imino Tautomer | >21 | DFT nih.gov |
| Phenol (B47542) | Keto Form | Significantly higher than enol | General Knowledge youtube.com |
Quantum Chemical Calculations for Prediction of Reactivity and Selectivity
Quantum chemical calculations are powerful tools for predicting how and where a molecule is likely to react. For this compound, two primary reaction types are of interest: electrophilic aromatic substitution on the ring and nucleophilic substitution at the benzylic carbon.
Density Functional Theory (DFT) Applications in Reaction Pathway Elucidation
DFT calculations are widely used to map the potential energy surfaces of chemical reactions, identifying intermediates and transition states. xmu.edu.cnrsc.org For this compound, DFT can model the reaction pathways for various transformations.
Electrophilic Aromatic Substitution: The hydroxyl groups strongly direct incoming electrophiles to the positions ortho and para to them (positions 2, 4, and 6). carewellpharma.in DFT can be used to calculate the activation energies for substitution at each of these positions, confirming the regioselectivity. Studies on the bromination of anisole (B1667542) (a related compound) show that the ortho/para directing effect is due to a combination of strong electron delocalization and attractive interactions. rsc.org
Nucleophilic Substitution: The chloromethyl group is a reactive site for Sₙ1 and Sₙ2 reactions. wikipedia.org The stability of the potential 3,5-dihydroxybenzyl cation intermediate would favor an Sₙ1 pathway, while steric hindrance is minimal, also allowing for an Sₙ2 pathway. DFT can elucidate the preferred mechanism by comparing the energy profiles of both pathways. Computational studies on the reactions of benzyl (B1604629) chlorides with various nucleophiles provide a framework for understanding this reactivity. xmu.edu.cn
Transition State Characterization and Energy Barrier Calculations
A critical aspect of understanding reaction kinetics is the characterization of the transition state (TS) and the calculation of the energy barrier (activation energy). beilstein-journals.org For this compound, this involves:
Locating the TS: Algorithms are used to find the saddle point on the potential energy surface corresponding to the TS for a specific reaction, such as the attack of a nucleophile on the chloromethyl carbon or an electrophile on the aromatic ring.
Calculating Activation Energy: The energy difference between the reactants and the TS determines the activation energy, which is directly related to the reaction rate.
DFT calculations on the palladium-catalyzed reaction of a similar compound, chloromethylnaphthalene, with an amine nucleophile found a free energy barrier of only 13.1 kcal/mol for the key C-N bond-forming step, highlighting the power of these methods to quantify reaction feasibility. xmu.edu.cn Similar calculations could predict the barriers for reactions involving this compound with various reagents.
| Reaction Type | Model System | Calculated Barrier (kcal/mol) | Computational Method |
|---|---|---|---|
| C-N Coupling (Dearomatization) | (η³-exo-(naphthyl)methyl)palladium complex + Amine | 13.1 (Free Energy) | DFT (B3LYP) xmu.edu.cn |
| C-C Coupling (Dearomatization) | (η³-exo-benzyl)palladium complex + Allyl ligand | 10.3 - 10.4 (Electronic Energy) | DFT (B3LYP, M05-2X) xmu.edu.cn |
| Electrophilic Bromination | Anisole + HBr/Br₂ | ~15-20 (Varies with position) | DFT (ωB97X-D) rsc.org |
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum mechanics excels at describing individual molecules and reactions, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase (like a solution) over time. nih.gov MD simulations model the interactions between the solute (this compound) and solvent molecules, as well as solute-solute interactions.
For this compound, MD simulations could reveal:
Solvation Shell Structure: How solvent molecules, particularly water, arrange themselves around the hydrophilic hydroxyl groups and the more hydrophobic chloromethyl-benzene portion.
Hydrogen Bonding Dynamics: The formation, lifetime, and breaking of hydrogen bonds between the hydroxyl groups and solvent molecules or other solute molecules. nih.gov The ability of the hydroxyl groups to form strong hydrogen bonds is a key aspect of resorcinol's properties. patsnap.com
Aggregation Behavior: Whether molecules of this compound tend to self-associate in solution and the preferred orientation of this aggregation. Studies on phenolic resins, which involve polymerization of phenol derivatives, utilize MD to understand the resulting large-scale structures. nih.gov
In Silico Design of Novel Derivatives with Tailored Reactivity Profiles
The insights gained from theoretical investigations can be leveraged for the in silico design of new molecules with specific, desired properties. researchgate.netnih.gov By systematically modifying the structure of this compound on a computer and calculating the resulting properties, researchers can screen for promising candidates before undertaking laboratory synthesis.
Potential design strategies include:
Modifying the Leaving Group: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) to tune the reactivity of the benzylic position in nucleophilic substitution reactions. DFT calculations could predict the C-X bond dissociation energies and activation barriers for substitution.
Altering Ring Substituents: Adding or modifying other substituents on the benzene ring to alter the electronic properties and, consequently, the reactivity of both the ring and the chloromethyl group. For example, adding electron-withdrawing groups would decrease the nucleophilicity of the ring but could increase the electrophilicity of the benzylic carbon. mdpi.com
Scaffold Hopping: Replacing the resorcinol core with other aromatic or heterocyclic systems while retaining the key chloromethyl functionality to explore novel chemical space with potentially different biological or material properties.
This computational pre-screening accelerates the discovery process, saving time and resources by focusing experimental efforts on the most promising derivative candidates. mdpi.com
Advanced Analytical Methodologies for Characterization of 5 Chloromethyl Benzene 1,3 Diol and Its Derivatives
Application of Multidimensional Nuclear Magnetic Resonance Spectroscopy Techniques for Structural Elucidation
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of 5-(chloromethyl)benzene-1,3-diol. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide detailed information about the connectivity of atoms within the molecule.
¹H NMR: The proton NMR spectrum of a related compound, 4-(1H-benzimidazol-2-yl)-benzene-1,3-diol, shows the hydroxyl group protons appearing in the range of ~11.5 and 10.6 ppm. researchgate.net
¹³C NMR: The carbon-13 NMR provides information on the different carbon environments in the molecule.
COSY: This 2D NMR technique establishes correlations between protons that are coupled to each other, helping to identify adjacent protons in the benzene (B151609) ring and the chloromethyl group.
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of proton signals to their corresponding carbon atoms.
HMBC: HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for confirming the substitution pattern on the benzene ring and the position of the chloromethyl group relative to the hydroxyl groups.
These multidimensional NMR techniques, when used in combination, allow for a complete and unambiguous assignment of all proton and carbon signals, thus confirming the chemical structure of this compound.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the characterization of this compound. It provides an extremely accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula.
The computed exact mass of this compound is 158.0134572 Da. nih.gov HRMS analysis can verify this mass with high precision, typically within a few parts per million (ppm), providing strong evidence for the molecular formula C₇H₇ClO₂. nih.gov
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of this compound under electron ionization (EI) or other ionization techniques can reveal characteristic losses of functional groups. For instance, the loss of a chlorine atom or the chloromethyl group can be observed, helping to piece together the molecular structure.
X-ray Crystallography for Solid-State Structural Determination of Crystalline Derivatives
The crystal structure of a derivative can confirm the substitution pattern on the benzene ring and the orientation of the chloromethyl and hydroxyl groups. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which can influence the physical properties and biological activity of the compound. For example, the structures of metal complexes of related diol compounds have been determined by X-ray diffraction. researchgate.net
Chromatographic Techniques for Purity Assessment and Separation of Isomers
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its isomers and other impurities.
Gas Chromatography (GC) Method Development
Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. Method development in GC involves optimizing parameters such as the type of column, temperature program, and detector to achieve good separation and sensitivity.
For related compounds, GC has been used for analysis. For instance, there is information available on the gas chromatography of 1,2-bis(chloromethyl)benzene (B189654) and 1,3,5-tris-(chloromethyl)benzene. nist.govnist.gov A developed GC method can be used to determine the purity of a sample of this compound and to detect the presence of any residual starting materials or byproducts from its synthesis.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability.
A reverse-phase HPLC method can be developed for the separation and quantification of this compound. This typically involves using a nonpolar stationary phase (like C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.comsielc.comsielc.comsielc.com The method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve optimal separation of the target compound from its isomers and impurities. wur.nl An HPLC method coupled with a suitable detector, such as a UV-Vis or a mass spectrometer, can be used for both qualitative and quantitative analysis. wur.nl
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions include:
O-H stretching of the hydroxyl groups, typically appearing as a broad band in the region of 3200-3600 cm⁻¹.
C-H stretching of the aromatic ring and the chloromethyl group, usually found in the 2850-3100 cm⁻¹ region.
C=C stretching of the aromatic ring, which gives rise to characteristic bands in the 1450-1600 cm⁻¹ region.
C-O stretching of the phenolic hydroxyl groups, typically observed around 1200 cm⁻¹.
C-Cl stretching of the chloromethyl group, which would appear in the fingerprint region, generally between 600 and 800 cm⁻¹.
For the related compound chlorobenzene, C-H stretching vibrations of the benzene ring are observed at 3080 to 3030 cm⁻¹, and C-Cl vibrations are seen between 880 and 550 cm⁻¹. docbrown.info
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also show characteristic bands for the functional groups, particularly for the non-polar bonds and symmetric vibrations, which are often weak in the IR spectrum. Information on the Raman spectrum of 1,2-dichloro-4-(chloromethyl)benzene is available. chemicalbook.com
Together, IR and Raman spectroscopy serve as rapid and non-destructive methods for confirming the presence of key functional groups in this compound and can also provide insights into its conformational properties.
Applications of 5 Chloromethyl Benzene 1,3 Diol in Non Biological Materials Science and Organic Synthesis
Utilization as a Versatile Building Block in Complex Organic Synthesis
The unique arrangement of reactive sites on 5-(chloromethyl)benzene-1,3-diol renders it a versatile building block for constructing intricate molecular architectures. Chemists can selectively target the different functional groups—the two hydroxyls and the chloromethyl group—to build out complex structures in a controlled, stepwise manner.
The chloromethyl group is a key functional handle for engaging in carbon-carbon bond formation, a fundamental process in organic synthesis. This reactivity allows for the extension of the molecule's carbon skeleton, providing pathways to more complex derivatives.
Friedel-Crafts Alkylation: The chloromethyl group serves as a potent electrophile in Friedel-Crafts alkylation reactions. In the presence of a Lewis acid catalyst, it can alkylate electron-rich aromatic compounds, directly attaching the 3,5-dihydroxybenzyl moiety to another aromatic system.
Coupling Reactions: The chloride can be displaced by various carbon nucleophiles. For instance, it can react with organometallic reagents (like Grignards or organocuprates) or enolates derived from carbonyl compounds, thereby forming a new carbon-carbon bond at the benzylic position.
Cyanation: Reaction with cyanide salts replaces the chlorine atom with a cyano group (-CN). This nitrile can then be hydrolyzed to a carboxylic acid or reduced to an amine, serving as a gateway to other families of compounds.
These transformations highlight the utility of the chloromethyl group in creating new C-C bonds, a critical step in the synthesis of elaborate organic molecules. rsc.orgresearchgate.netnih.gov
Table 1: Examples of Carbon-Carbon Bond Forming Reactions
| Reaction Type | Reagent Example | Product Functional Group |
|---|---|---|
| Friedel-Crafts Alkylation | Benzene (B151609), AlCl₃ | Diaryl-methane derivative |
| Alkylation of Enolates | Sodium salt of diethyl malonate | Substituted malonic ester |
| Cyanation | Sodium Cyanide (NaCN) | Phenylacetonitrile derivative |
| Wittig Reaction | Triphenylphosphine (to form phosphonium (B103445) salt), then base and an aldehyde/ketone | Alkene (styrene derivative) |
Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and this compound provides an excellent starting point for their synthesis. nih.gov The proximate arrangement of the hydroxyl groups and the chloromethyl handle allows for intramolecular cyclization reactions to form fused ring systems.
For example, by reacting the chloromethyl group with a nucleophile that is tethered to one of the phenolic oxygens, various heterocyclic cores can be constructed. A common strategy involves O-alkylation of one or both hydroxyl groups followed by a cyclization step that utilizes the chloromethyl group. This can lead to the formation of substituted benzofurans, benzodioxins, or other related oxygen-containing heterocycles. bldpharm.com The synthesis of such compounds is a key step in the development of new pharmaceutical agents and functional organic materials. nih.gov
Role in Polymer Chemistry and Functional Materials Development
The dual reactivity of this compound makes it a highly attractive candidate for the synthesis and modification of polymers. It can act as a monomer, a cross-linking agent, or a modifier to introduce specific functionalities into a polymer matrix.
The compound can be incorporated into polymer chains through its different functional groups to create specialty materials with tailored properties.
Polycondensation: The two phenolic hydroxyl groups can react with dicarboxylic acids or their derivatives (like acyl chlorides) to form polyesters. They can also react with diepoxides to form polyethers. The resulting polymers would have pendant chloromethyl groups along the backbone, which remain available for subsequent modification or cross-linking.
Resin Formation: In a manner analogous to phenol (B47542) and formaldehyde (B43269) resins, the resorcinol (B1680541) moiety can undergo condensation with aldehydes. The presence of the chloromethyl group adds another layer of functionality, enabling the creation of advanced phenolic resins with built-in reactive sites for curing or grafting, which is highly desirable for high-performance coatings and adhesives. soton.ac.uk
Cross-linking is a critical process for enhancing the mechanical strength, thermal stability, and chemical resistance of polymeric materials. The trifunctional nature of this compound allows it to act as an effective cross-linker or modifier. researchgate.net
The chloromethyl group can react with nucleophilic sites on existing polymer chains (such as hydroxyl, amino, or thiol groups) to form covalent bonds between them, creating a three-dimensional network. soton.ac.uk Simultaneously, the phenolic hydroxyls can participate in other curing chemistries, such as reactions with isocyanates to form polyurethane networks or with epoxides. This ability to form multiple covalent bonds makes it a versatile agent for modifying commodity polymers or for curing thermosetting resin systems. researchgate.net
Table 2: Polymer-Related Applications
| Application | Reactive Group(s) Utilized | Resulting Polymer Type / Modification |
|---|---|---|
| Monomer | -OH groups | Polyesters, Polyethers |
| Monomer | Aromatic ring, -OH groups | Phenolic Resins |
| Cross-linking Agent | -CH₂Cl group | Cross-linked polymers via alkylation |
| Polymer Modifier | -CH₂Cl group | Grafting onto existing polymer backbones |
Contributions to Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. The resorcinol unit is a well-established building block in this field, known for its ability to form robust hydrogen-bonded assemblies.
This compound is a valuable synthon for introducing the resorcinol motif into larger, more complex supramolecular structures. The chloromethyl group serves as a reactive "handle" for covalently attaching the molecule to other platforms, such as cyclodextrins, calixarenes, or dendrimers. researchgate.net This allows for the construction of sophisticated host molecules with cavities lined by the hydrogen-bonding hydroxyl groups of the resorcinol unit, capable of selectively binding guest molecules. Benzene-based molecules with multiple functional groups are known to be versatile components for creating ordered, self-assembling systems. rsc.org By strategically using the reactivity of this compound, chemists can design and synthesize novel host-guest systems, molecular sensors, and self-assembling nanomaterials.
Formation of Self-Assembled Molecular Architectures
The molecular structure of this compound inherently possesses functionalities conducive to the formation of ordered, self-assembled supramolecular structures. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, while the aromatic ring can participate in π-π stacking interactions. These non-covalent interactions are the driving forces behind the spontaneous organization of molecules into larger, well-defined architectures.
While direct studies on the self-assembly of pristine this compound are not extensively documented, its derivatives are instrumental in this field. The reactive chloromethyl group serves as a key synthetic handle to introduce other functionalities that can direct and enhance the self-assembly process. For instance, replacement of the chlorine atom with larger, more complex molecular fragments can lead to the formation of liquid crystals, organogels, and other ordered phases.
A pertinent example from related systems involves the use of benzene-1,3,5-tricarboxamides (BTAs), which are known to self-assemble into helical, columnar structures. The core of this compound provides a similar 1,3,5-substitution pattern that is ideal for creating such threefold symmetric molecules. By converting the chloromethyl group and functionalizing the hydroxyl groups, it is possible to synthesize BTA-like molecules with tailored self-assembling properties.
Table 1: Potential Self-Assembly Driving Forces in Derivatives of this compound
| Interaction Type | Relevant Functional Groups | Resulting Supramolecular Structure |
| Hydrogen Bonding | Hydroxyl groups, Amide linkages | Chains, sheets, helical columns |
| π-π Stacking | Benzene ring | Stacked columnar or lamellar arrays |
| van der Waals Forces | Alkyl chains (introduced via the chloromethyl group) | Close packing of molecules |
Ligand Design for Metal Coordination Polymers (Non-biological Context)
In the realm of materials science, coordination polymers and metal-organic frameworks (MOFs) are of immense interest due to their porosity, high surface area, and tunable properties. The design of the organic ligand is a critical factor that dictates the final structure and function of the resulting coordination polymer. This compound serves as a valuable precursor for the synthesis of such ligands.
The two hydroxyl groups can be deprotonated to form a bis(phenoxide) chelating unit that can coordinate to a variety of metal ions. Furthermore, the chloromethyl group can be transformed into a range of other coordinating functionalities. For example, it can be converted to a carboxylate, a nitrile, or a nitrogen-containing heterocycle, thereby creating a multitopic ligand capable of bridging multiple metal centers to form extended one-, two-, or three-dimensional networks.
Research on related systems, such as those based on 3,5-dihydroxybenzoic acid, has demonstrated the successful synthesis of lanthanide-based coordination polymers with interesting photophysical properties. The structural similarity of this compound suggests its potential as a building block for analogous materials. The choice of metal ion and the specific modifications made to the this compound scaffold would allow for the fine-tuning of the resulting coordination polymer's properties for applications in areas such as gas storage, catalysis, and sensing.
Table 2: Synthetic Strategies for Ligand Formation from this compound
| Target Ligand Functionality | Reagents and Conditions | Potential Coordinating Atoms |
| Carboxylic Acid | 1. NaCN, DMSO; 2. H3O+, heat | O, O |
| Pyridine | Reaction with aminopyridine derivatives | N, O, O |
| Bipyridine | Suzuki or Stille coupling with boronic acid or stannane (B1208499) derivatives of bipyridine | N, N', O, O |
| Tetrazole | NaN3 followed by cycloaddition with a nitrile | N, N, N, N, O, O |
Precursor for Advanced Sensors and Sensing Materials (Non-biological applications)
The development of chemical sensors is a rapidly advancing field, and materials that can signal the presence of specific analytes are in high demand. Phenolic compounds are often employed in sensor design due to their electronic properties and their ability to interact with a variety of chemical species. This compound is a promising precursor for the synthesis of sensor molecules.
The hydroxyl groups can act as binding sites for anions or as proton donors in systems where a change in pH is the sensing mechanism. The electronic properties of the benzene ring can be modulated by the substituents, influencing its fluorescence or redox behavior upon interaction with an analyte. The chloromethyl group is once again a key feature, allowing the molecule to be anchored to a solid support, such as a polymer or a nanoparticle, to create a heterogeneous sensing device.
Derivatives of this compound can be designed to be selective for particular analytes. For example, the introduction of specific chelating groups can make the molecule sensitive to certain metal ions. By incorporating fluorogenic or chromogenic moieties, the binding event can be translated into a measurable optical signal. The versatility of this precursor allows for the creation of a library of potential sensor molecules with diverse sensing capabilities.
Application in Surface Chemistry and Functionalization of Substrates
The ability to modify the surface properties of materials is crucial for a wide range of technologies, including chromatography, catalysis, and biocompatible coatings. The reactive chloromethyl group of this compound makes it an excellent candidate for the functionalization of substrates that possess nucleophilic surface groups, such as hydroxylated silica (B1680970) or alumina.
The molecule can be covalently attached to the surface through a nucleophilic substitution reaction, where the surface hydroxyl groups displace the chloride ion. This process results in a surface that is decorated with 3,5-dihydroxyphenyl moieties. These surface-bound groups can then be further functionalized or can be used to alter the surface properties directly, for example, by increasing its hydrophilicity or by providing sites for further chemical reactions.
This surface modification strategy can be used to create stationary phases for chromatography with unique selectivity. The attached diol groups can participate in hydrogen bonding interactions with analytes, leading to enhanced separation of polar compounds. Furthermore, the functionalized surface can be used as a platform for the immobilization of catalysts or other active molecules.
Future Research Directions and Emerging Opportunities
Development of Highly Stereoselective and Enantioselective Synthetic Routes
The development of synthetic routes that can control the three-dimensional arrangement of atoms is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and biologically active compounds. For derivatives of 5-(chloromethyl)benzene-1,3-diol, future research is likely to focus on reactions that create chiral centers with high levels of stereoselectivity and enantioselectivity.
A key area of exploration will be the enantioselective functionalization of the benzylic position. The chloromethyl group is a prime site for nucleophilic substitution. By employing chiral catalysts, it is possible to introduce a wide range of substituents in a highly controlled manner, leading to the formation of a single enantiomer. For instance, nickel/photoredox dual catalysis has been successfully used for the enantioselective coupling of benzylic chlorides with various nucleophiles. acs.orgnih.gov This methodology could be adapted to this compound, allowing for the synthesis of chiral ethers, amines, and carbon-carbon coupled products.
Another promising avenue is the stereodivergent synthesis of derivatives. This approach allows for the selective formation of any possible stereoisomer of a molecule with multiple chiral centers. elsevierpure.com For example, a common intermediate derived from this compound could be subjected to different catalytic systems to yield either cis or trans products in subsequent reactions.
| Catalyst System | Reactant Type | Potential Chiral Product from this compound | Potential Application |
| Chiral Nickel/Photoredox Catalyst | Amines | Enantioenriched Benzylic Amines | Pharmaceutical Intermediates |
| Chiral Palladium Catalyst | Boronic Acids | Enantioenriched Diarylalkanes | Materials Science |
| Chiral Rhodium Catalyst | Alkenes | Enantioenriched Alkylated Resorcinols | Agrochemicals |
| Chiral Organocatalyst | Aldehydes | Enantioenriched Benzylic Alcohols | Fine Chemicals |
This table illustrates potential stereoselective reactions and products based on established catalytic systems for similar benzylic chlorides.
Exploration of Novel Reaction Pathways and Unexpected Reactivity
The unique electronic properties of this compound, arising from the interplay between the electron-donating hydroxyl groups and the electron-withdrawing chloromethyl group, could lead to novel and unexpected reaction pathways.
Future research could delve into transition-metal-catalyzed cross-coupling reactions where the resorcinol (B1680541) moiety acts as a directing group, influencing the regioselectivity of reactions at other positions on the aromatic ring. Furthermore, the chloromethyl group can be converted into an organometallic species, such as a Grignard reagent, which would dramatically alter its reactivity from electrophilic to nucleophilic. organic-chemistry.org The in situ generation of such an intermediate under flow conditions could open up new avenues for the synthesis of complex resorcinol derivatives. acs.orgnih.gov
The condensation reactions of the resorcinol core are well-known, particularly with aldehydes and ketones to form larger resin-like structures. wikipedia.orgbritannica.com However, exploring these reactions with a wider range of electrophiles under unconventional conditions, such as in ionic liquids or using mechanochemistry, could lead to the discovery of novel macrocycles or cage compounds with unique host-guest properties.
Integration with Flow Chemistry and Automated Synthesis Technologies
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages such as improved safety, better heat and mass transfer, and ease of scalability. rsc.orgresearchgate.net The integration of flow chemistry with the synthesis and derivatization of this compound is a significant area for future research.
The synthesis of this compound itself could be optimized for a continuous process. More importantly, its use as a reactant in multi-step flow syntheses could be highly advantageous. nih.gov For example, the generation of a highly reactive Grignard reagent from the chloromethyl group can be performed safely in a flow reactor and immediately reacted with an electrophile in a subsequent step, minimizing decomposition. acs.orgresearchgate.net
Automated synthesis platforms, which combine robotics with flow chemistry, can be used to rapidly generate libraries of derivatives of this compound. By systematically varying the nucleophiles that react with the chloromethyl group or the electrophiles that react with the resorcinol ring, large numbers of compounds can be synthesized and screened for desired properties, accelerating the discovery of new materials and biologically active molecules.
| Technology | Advantage for this compound Chemistry | Example Application |
| Microreactors | Enhanced safety for hazardous reactions, precise temperature control. acs.org | Nitration of the resorcinol ring under controlled conditions. |
| Packed-Bed Reactors | Use of solid-supported catalysts and reagents, easy product purification. | Catalytic hydrogenation of derivatives. |
| Tube-in-Tube Reactors | Safe handling of gas-liquid reactions. acs.org | Oxidation or carbonylation reactions. |
| Automated Platforms | High-throughput synthesis and screening of compound libraries. | Discovery of new enzyme inhibitors or receptor ligands. |
This table highlights the potential benefits of applying modern synthesis technologies to the chemistry of this compound.
Advanced Computational Design of Next-Generation Derivatives
Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. nih.gov In the context of this compound, computational methods can be employed to design next-generation derivatives with tailored properties.
For instance, if the goal is to develop a new drug candidate, quantum mechanics (QM) and molecular docking simulations can be used to design derivatives that bind with high affinity and selectivity to a specific biological target. researchgate.net These calculations can help in prioritizing which derivatives to synthesize, saving significant time and resources. Theoretical studies can also be used to investigate the mechanisms of novel reactions, providing insights into the transition states and intermediates involved. jmchemsci.comresearchgate.net
Density Functional Theory (DFT) calculations can predict the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, of a series of virtual derivatives. This information can be correlated with properties like antioxidant activity or reactivity in polymerization reactions, enabling the in silico design of molecules with enhanced performance.
Investigation of Environmental and Sustainable Chemical Processes for Synthesis and Utilization
The principles of green chemistry are increasingly important in both academic and industrial research. researchgate.netmdpi.com Future research on this compound will undoubtedly focus on developing more environmentally friendly and sustainable synthetic routes and applications.
This includes the use of greener solvents, such as water, supercritical fluids, or deep eutectic solvents, in the synthesis and derivatization of the molecule. nih.govnih.gov The development of catalytic reactions that are highly atom-economical, meaning that most of the atoms from the reactants are incorporated into the final product, will also be a priority. The use of solid-supported catalysts can simplify purification and allow for catalyst recycling. google.com
Furthermore, there is potential for this compound and its derivatives to be derived from renewable feedstocks. Resorcinol itself can be obtained from certain natural sources, and efforts to produce it from biomass are ongoing. mdpi.comresearchgate.net Investigating the entire lifecycle of compounds derived from this compound, from their synthesis to their final application and potential degradation, will be crucial for ensuring their long-term sustainability.
| Green Chemistry Principle | Application to this compound Chemistry |
| Use of Renewable Feedstocks | Investigating bio-based routes to resorcinol. mdpi.comresearchgate.net |
| Atom Economy | Designing reactions with minimal byproduct formation. |
| Use of Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives. nih.govnih.gov |
| Design for Energy Efficiency | Employing catalytic methods that operate at ambient temperature and pressure. |
| Use of Catalysis | Developing highly efficient and recyclable catalysts for derivatization. |
| Design for Degradation | Creating derivatives that are biodegradable after their intended use. |
This table outlines how the principles of green chemistry can be applied to the synthesis and utilization of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
